molecular formula C13H14ClN3O B11858101 6-(2-Methoxyphenyl)picolinimidamide hydrochloride CAS No. 115193-83-4

6-(2-Methoxyphenyl)picolinimidamide hydrochloride

Cat. No.: B11858101
CAS No.: 115193-83-4
M. Wt: 263.72 g/mol
InChI Key: AHVRECRNJXTVQB-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)picolinimidamide hydrochloride is a picolinimidamide derivative characterized by a methoxy-substituted phenyl ring at the 6-position of the pyridine core. Its molecular formula is C₁₃H₁₄ClN₃O, with a molecular weight of 263.725 g/mol (monoisotopic mass: 263.082540) . The compound is commercially available and has been studied in the context of medicinal chemistry, particularly for its structural and electronic properties. The methoxy group at the 2-position of the phenyl ring introduces steric and electronic effects that influence solubility, binding interactions, and reactivity .

Properties

CAS No.

115193-83-4

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

6-(2-methoxyphenyl)pyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C13H13N3O.ClH/c1-17-12-8-3-2-5-9(12)10-6-4-7-11(16-10)13(14)15;/h2-8H,1H3,(H3,14,15);1H

InChI Key

AHVRECRNJXTVQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=CC=C2)C(=N)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 6-(2-Methoxyphenyl)picolinimidamide hydrochloride involves several steps. One common method includes the reaction of 2-methoxybenzaldehyde with picolinamide under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure . Industrial production methods may involve more advanced techniques to ensure high yield and purity, but detailed industrial processes are often proprietary.

Chemical Reactions Analysis

6-(2-Methoxyphenyl)picolinimidamide hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

6-(2-Methoxyphenyl)picolinimidamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets. It can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen-Substituted Analogs
  • 6-(2-Fluorophenyl)picolinimidamide hydrochloride

    • Molecular Formula : C₁₂H₁₁ClFN₃
    • Molecular Weight : 255.69 g/mol
    • Key Differences : The electron-withdrawing fluorine atom at the 2-position reduces electron density on the phenyl ring compared to the methoxy group. This may enhance metabolic stability but reduce solubility in polar solvents .
Trifluoromethyl-Substituted Analogs
  • 4-(Trifluoromethyl)picolinimidamide hydrochloride

    • Molecular Formula : C₇H₇ClF₃N₃
    • Molecular Weight : 225.6 g/mol
    • Key Differences : The trifluoromethyl group at the 4-position is strongly electron-withdrawing, which may alter binding affinities in biological targets compared to the methoxy group. This compound is also more rigid due to the CF₃ group’s steric bulk .
Benzyloxy-Substituted Analogs
  • 6-(Benzyloxy)picolinimidamide hydrochloride
    • Molecular Formula : C₁₃H₁₄ClN₃O
    • Molecular Weight : 263.725 g/mol
    • Key Differences : The benzyloxy group increases hydrophobicity and steric hindrance, which may reduce aqueous solubility but improve binding to hydrophobic pockets in proteins .

Positional Isomerism and Electronic Effects

Compound Name Substituent Position Key Electronic Effect Solubility (Predicted)
6-(2-Methoxyphenyl) derivative 2-position (ortho) Electron-donating (+M effect) Moderate (logP ~2.5)
6-(4-Methoxyphenyl) derivative 4-position (para) Stronger resonance stabilization Higher (logP ~1.8)
6-(3-Chlorophenyl) derivative 3-position (meta) Electron-withdrawing (-I effect) Lower (logP ~3.2)
  • 6-(4-Methoxyphenyl)picolinimidamide hydrochloride (C₁₃H₁₄ClN₃O) exhibits enhanced solubility compared to the 2-methoxy analog due to reduced steric hindrance and improved resonance stabilization of the para-substituted methoxy group .

Biological Activity

6-(2-Methoxyphenyl)picolinimidamide hydrochloride, a compound with the CAS number 115193-83-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for 6-(2-Methoxyphenyl)picolinimidamide hydrochloride is C11H12ClN3O, with a molecular weight of approximately 239.69 g/mol. The compound features a picolinimidamide core with a methoxy-substituted phenyl group, which may influence its biological interactions.

Property Value
CAS Number115193-83-4
Molecular FormulaC11H12ClN3O
Molecular Weight239.69 g/mol
IUPAC Name6-(2-Methoxyphenyl)picolinimidamide hydrochloride

The biological activity of 6-(2-Methoxyphenyl)picolinimidamide hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. Notably, compounds in this class have been studied for their ability to inhibit carbonic anhydrases (CAs), which play critical roles in pH regulation and fluid balance in tissues.

Inhibition of Carbonic Anhydrases

Recent studies indicate that sulfonamide derivatives can effectively inhibit different isoforms of carbonic anhydrases. For instance, compounds similar to 6-(2-Methoxyphenyl)picolinimidamide have shown nanomolar inhibition against hCA II and hCA IX isoforms, which are associated with tumor progression.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the aromatic ring significantly affect the inhibitory potency of the compound against carbonic anhydrases. The presence of the methoxy group enhances lipophilicity and potential binding affinity to target sites.

Comparative Inhibition Potency

A comparative analysis of various derivatives demonstrates the influence of substituents on inhibitory potency:

Compound K_i (nM) Remarks
6-(2-Methoxyphenyl)picolinimidamideTBDPotential inhibitor
4-Fluoro derivative24.6Most potent
4-Bromo derivative138.4Medium potency

Biological Activity in Cancer Research

In cancer therapeutics, compounds like 6-(2-Methoxyphenyl)picolinimidamide hydrochloride have been evaluated for their ability to inhibit tumor growth by targeting carbonic anhydrases associated with specific tumors. Studies indicate that strong CA inhibitors can restore sensitivity to chemotherapeutics such as doxorubicin in resistant cancer cell lines.

Case Study: Tumor Growth Inhibition

A notable study assessed several sulfonamides' effectiveness in inhibiting tumor growth in vitro and in vivo models. The findings highlighted that certain derivatives significantly reduced tumor size and enhanced the efficacy of standard chemotherapy treatments.

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